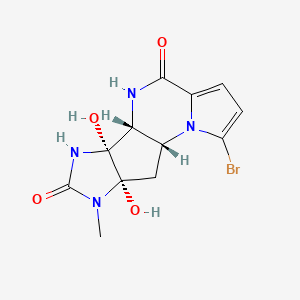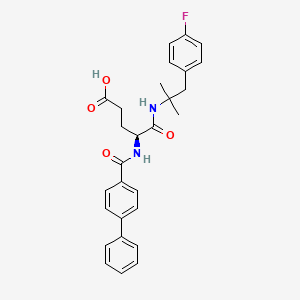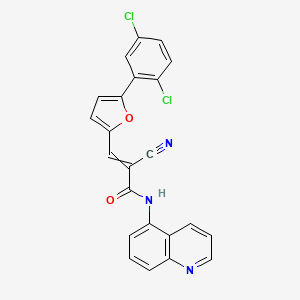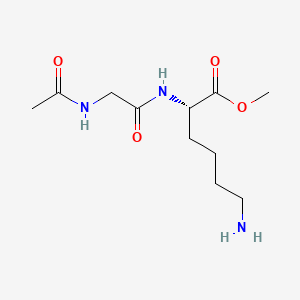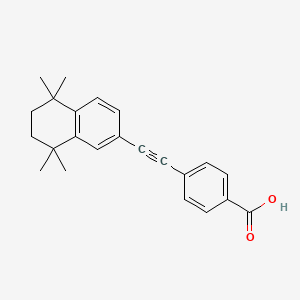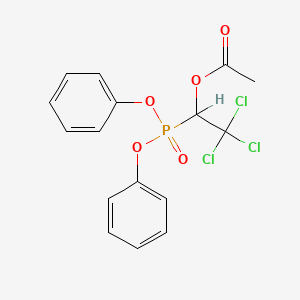
Aphos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aphos is a neurotoxic pesticide and fungicide.
Applications De Recherche Scientifique
Generation and Applications in Suzuki-Miyaura Reactions
Aromatic amide-derived phosphanes (Aphos) have been identified as hemilabile P,O-coordinating ligands. When combined with a Pd precursor, they create a promising precatalyst system for Suzuki-Miyaura cross-coupling reactions. A focused library of Aphos ligands was constructed to optimize their structure for enhanced catalytic efficacy. This was achieved through a unique self-assisted molecular editing (SAME) process, leading to the identification of an efficient Aphos ligand for promoting room-temperature Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids under mildly basic conditions (Dai et al., 2008).
Design and Preparation of Air-Stable Aphos Ligands
Another study focused on the design and preparation of a family of air-stable amide-derived phosphine (Aphos) ligands. These ligands, engineered on simple N,N-dialkyl aryl amide scaffolds, have been used as hemilabile bidentate P,O-ligands in various Pd-catalyzed C-N and C-C bond forming reactions. The study demonstrates their effectiveness in Suzuki cross-coupling reactions of unactivated and sterically hindered aryl chlorides with arylboronic acids, establishing a relationship between Aphos structures and catalytic efficacy (Dai & Zhang, 2005).
Propriétés
Numéro CAS |
74548-80-4 |
|---|---|
Nom du produit |
Aphos |
Formule moléculaire |
C16H14Cl3O5P |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-diphenoxyphosphorylethyl) acetate |
InChI |
InChI=1S/C16H14Cl3O5P/c1-12(20)22-15(16(17,18)19)25(21,23-13-8-4-2-5-9-13)24-14-10-6-3-7-11-14/h2-11,15H,1H3 |
Clé InChI |
RJUFATJOENABQE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aphos |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



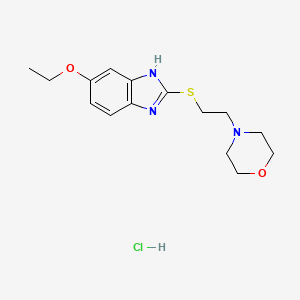
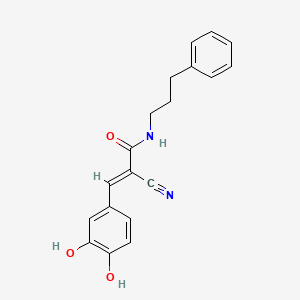
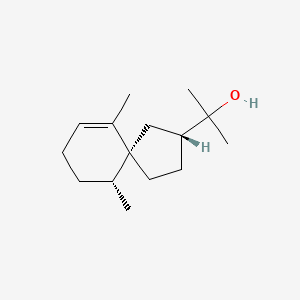
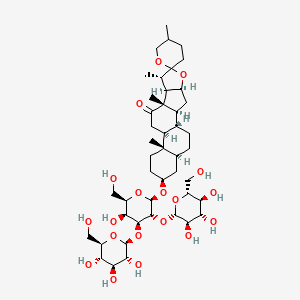
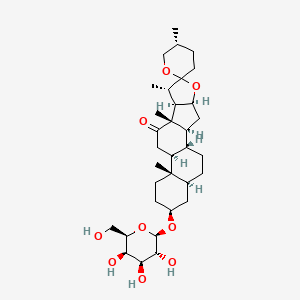
![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)
